1H-2-Benzopyran-1-one, 3-(1-butynyl)-
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Overview
Description
1H-2-Benzopyran-1-one, 3-(1-butynyl)- is a chemical compound belonging to the class of isocoumarins. Isocoumarins are naturally occurring lactones with a wide range of biological activities. This compound is characterized by the presence of a benzopyran ring fused with a lactone ring and a butynyl group at the 3-position .
Preparation Methods
The synthesis of 1H-2-Benzopyran-1-one, 3-(1-butynyl)- typically involves the condensation of 2-carboxybenzaldehyde with bromoacetophenone derivatives, followed by further reactions with various aromatic aldehydes . The reaction conditions often include the use of potassium carbonate (K2CO3) as a base and ethyl methyl ketone as a solvent . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
1H-2-Benzopyran-1-one, 3-(1-butynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The butynyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1H-2-Benzopyran-1-one, 3-(1-butynyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various biologically active compounds.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Mechanism of Action
The mechanism of action of 1H-2-Benzopyran-1-one, 3-(1-butynyl)- involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .
Comparison with Similar Compounds
1H-2-Benzopyran-1-one, 3-(1-butynyl)- can be compared with other isocoumarins such as:
Isocoumarin (1H-2-benzopyran-1-one): A simpler structure without the butynyl group, known for its antimicrobial properties.
3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one: A derivative with additional hydroxyl and methyl groups, exhibiting different biological activities.
Bis-(1H-2-benzopyran-1-one) derivatives: Compounds with two benzopyran rings, showing enhanced biological activities compared to single-ring isocoumarins.
The uniqueness of 1H-2-Benzopyran-1-one, 3-(1-butynyl)- lies in its butynyl group, which imparts distinct chemical and biological properties compared to other isocoumarins.
Properties
CAS No. |
654058-25-0 |
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Molecular Formula |
C13H10O2 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-but-1-ynylisochromen-1-one |
InChI |
InChI=1S/C13H10O2/c1-2-3-7-11-9-10-6-4-5-8-12(10)13(14)15-11/h4-6,8-9H,2H2,1H3 |
InChI Key |
HXCUAJOYXLPFND-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC1=CC2=CC=CC=C2C(=O)O1 |
Origin of Product |
United States |
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